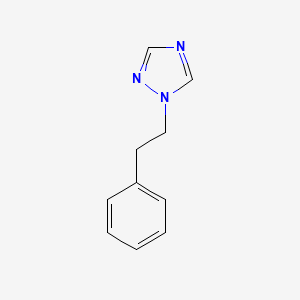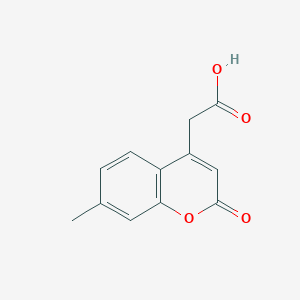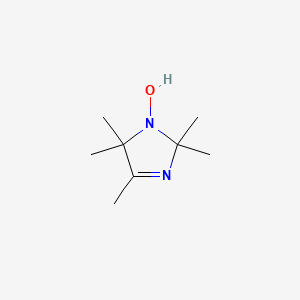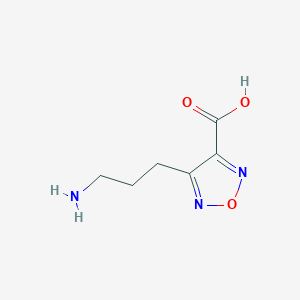
3-Bromo-3,3-difluoroprop-1-ene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-3,3-difluoroprop-1-ene and related compounds has been explored through various chemical pathways. For example, the synthesis of 1-bromo-3-trifluoromethylbut-2-ene involves a three-step process starting from 1,1,1-trifluoroacetone, highlighting the complexity and precision required in synthesizing such fluorinated compounds (Martin, Molines, & Wakselman, 1993). Similarly, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone demonstrates the versatility and challenges in creating structurally complex bromo- and fluoro-alkenes (Martin, Molines, & Wakselman, 1995).
Molecular Structure Analysis
The molecular structure of 3-Bromo-3,3-difluoroprop-1-ene, characterized by its bromo and difluoro substituents, significantly influences its reactivity and interaction with other chemical entities. This structural configuration facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition, by providing distinct reactive sites on the molecule.
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, exploiting its halogenated alkene nature. For instance, it undergoes electrophilic addition reactions with nucleophiles, leading to the formation of substitution products or products arising from allylic rearrangement, depending on the nature of the nucleophile involved. The electrophilic reactivity of compounds like 1-bromo-3-trifluoromethylbut-2-ene towards various nucleophiles has been studied, showcasing the diverse outcomes based on the reactants' nature (Martin, Molines, & Wakselman, 1993).
Scientific Research Applications
Synthesis of Biaryls and Heterocycles
3-Bromo-3,3-difluoroprop-1-ene is utilized in the synthesis of biaryls and heterocycles. Muzalevskiy et al. (2009) demonstrated its application in Diels-Alder reactions to synthesize ortho-CF2Br-substituted biaryls (Muzalevskiy, Nenajdenko, Shastin, Balenkova, & Haufe, 2009). Lui et al. (1998) also showed its use in creating a range of trifluoromethylated aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane (Lui, Marhold, & Rock, 1998).
Palladium-Catalyzed Gem-Difluoroallylation
Min et al. (2014) explored its use in gem-difluoroallylation of organoborons, catalyzed by palladium. This method is beneficial for drug discovery and development due to its high efficiency and regioselectivity (Min, Yin, Feng, Guo, & Zhang, 2014).
Reactions with Aldehydes and Ketones
Kirihara et al. (2000) and Yang et al. (1991) both investigated reactions involving 3-Bromo-3,3-difluoroprop-1-ene with aldehydes and ketones. Kirihara et al. focused on its indium-mediated reaction with aldehydes to afford 1-substituted-2,2-difluorobut-3-en-1-ols (Kirihara, Takuwa, Takizawa, Momose, & Nemoto, 2000), while Yang et al. demonstrated its application in synthesizing α,α-difluorohomoallylic alcohols (Yang & Burton, 1991).
Mechanism of Action
Target of Action
It is known that this compound is used as an important intermediate in the chemical industry .
Mode of Action
It is known that when mixed with lithium bromide, it provides a convenient route to prepare gem-difluoroallyl lithium, a reagent of general use in the formation of gem-difluorinated organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3,3-difluoroprop-1-ene. It is known that the compound is a dangerous chemical and should be handled with appropriate safety measures . It is also known to be unstable under high temperature and in the presence of fire or sparks .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-3,3-difluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDNTTHUKVNJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339267 | |
| Record name | 3-bromo-3,3-difluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420-90-6 | |
| Record name | 3-bromo-3,3-difluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-3,3-difluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-bromo-3,3-difluoroprop-1-ene participate in chemical reactions, and what makes it useful in synthesizing difluoroacrylamides/amines?
A1: 3-Bromo-3,3-difluoroprop-1-ene acts as an electrophile in reactions with aniline or mono-substituted anilines under basic conditions []. The reaction proceeds through the elimination of one molecule of hydrogen bromide (HBr), leading to the formation of difluoroacrylamides/amines. The presence of the bromine atom adjacent to the difluoromethylene group makes the molecule susceptible to this type of elimination reaction.
Q2: Can you explain the reaction of 3-bromo-3,3-difluoroprop-1-ene with indole and its significance?
A2: 3-bromo-3,3-difluoroprop-1-ene reacts with indole under standard conditions to yield difluoroalkenes []. While the specific mechanism isn't detailed in the provided research, this reaction likely proceeds through nucleophilic attack of the indole on the electrophilic carbon bearing the bromine atom, followed by HBr elimination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
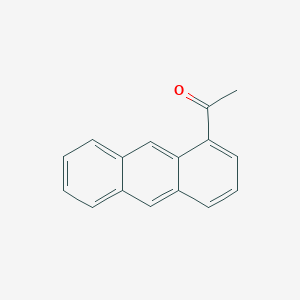
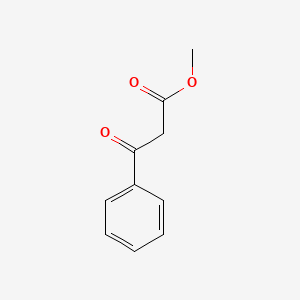
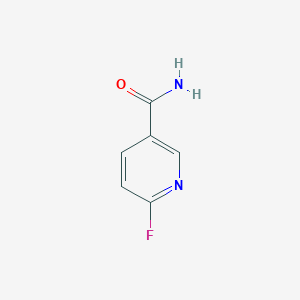
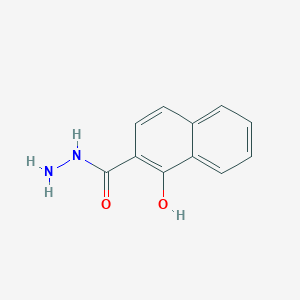
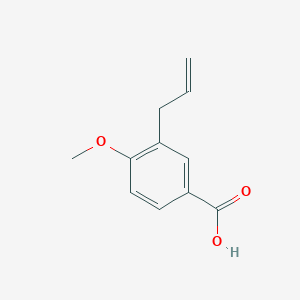
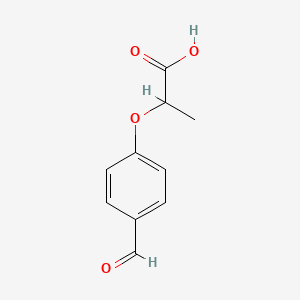
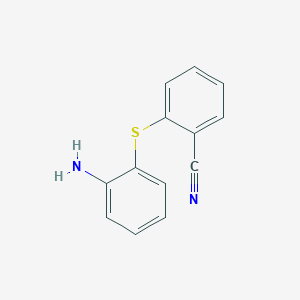
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
